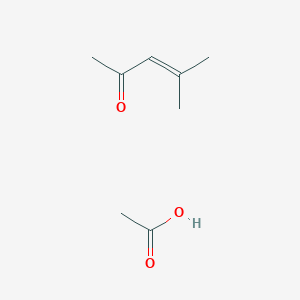
Acetic acid;4-methylpent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-methylpent-3-en-2-one, also known as mesityl oxide, is an organic compound with the molecular formula C6H10O. It is a colorless to light-yellow liquid with a characteristic peppermint or honey-like odor. This compound is an α,β-unsaturated ketone, which means it contains both a carbonyl group (C=O) and a double bond (C=C) in its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mesityl oxide is primarily synthesized through the aldol condensation of acetone. The reaction involves the formation of diacetone alcohol, which then undergoes dehydration to yield mesityl oxide . The reaction can be summarized as follows:
Formation of Diacetone Alcohol: [ 2 \text{CH}_3\text{COCH}_3 \xrightarrow{\text{NaOH}} \text{CH}_3\text{COCH}_2\text{C(OH)(CH}_3)_2 ]
Dehydration to Mesityl Oxide: [ \text{CH}_3\text{COCH}_2\text{C(OH)(CH}_3)_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{COCH}=\text{C(CH}_3)_2 ]
Industrial Production Methods: Industrially, mesityl oxide is produced by the same aldol condensation process, often using acetone as the starting material. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or an acid such as sulfuric acid (H2SO4) to facilitate the dehydration step .
Analyse Chemischer Reaktionen
Types of Reactions: Mesityl oxide undergoes various chemical reactions, including:
Oxidation: Mesityl oxide can be oxidized to form acetic acid and other by-products.
Substitution: Mesityl oxide can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Methyl isobutyl ketone (MIBK) and 4-methyl-2-pentanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mesityl oxide has several applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of mesityl oxide involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-withdrawing effect of the carbonyl group. This makes the β-carbon electrophilic and susceptible to attack by nucleophiles. Additionally, mesityl oxide can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system .
Vergleich Mit ähnlichen Verbindungen
Acetone: A simple ketone with the formula C3H6O, used as a solvent and in the production of various chemicals.
Methyl isobutyl ketone (MIBK): A ketone with the formula C6H12O, used as a solvent and in the production of coatings and adhesives.
Diacetone alcohol: An intermediate in the synthesis of mesityl oxide, with the formula C6H12O2.
Uniqueness of Mesityl Oxide: Mesityl oxide is unique due to its α,β-unsaturated structure, which imparts distinct reactivity compared to other ketones. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
61570-65-8 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
acetic acid;4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
VHKCZQFUQBMXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


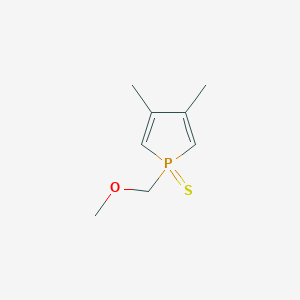
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
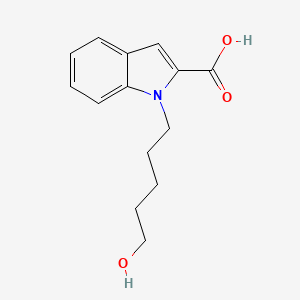
![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
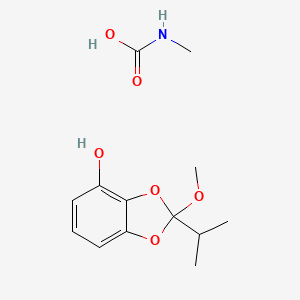
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)

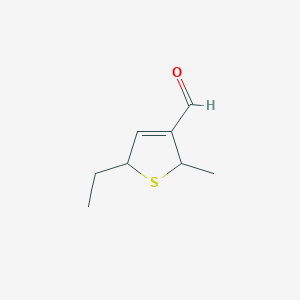
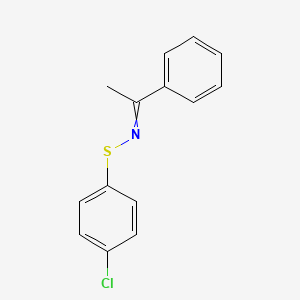
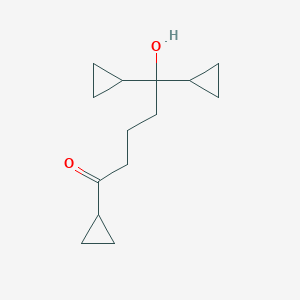
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
